An In-depth Technical Guide to 6-Hexyltetrahydro-2H-pyran-2-one: Chemical Properties and Structure
An In-depth Technical Guide to 6-Hexyltetrahydro-2H-pyran-2-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, analysis, and known biological activities of 6-hexyltetrahydro-2H-pyran-2-one. The information is curated to support research, development, and application of this lactone in various scientific and industrial fields.
Chemical Identity and Structure
6-Hexyltetrahydro-2H-pyran-2-one, a delta-lactone, is a well-characterized organic compound with applications in the flavor and fragrance industry.[1] Its chemical identity is established through various nomenclature and registry systems.
Table 1: Chemical Identifiers of 6-Hexyltetrahydro-2H-pyran-2-one
| Identifier | Value | Reference |
| IUPAC Name | 6-hexyloxan-2-one | [2] |
| CAS Number | 710-04-3 | [3][4] |
| Molecular Formula | C₁₁H₂₀O₂ | [3][4] |
| Canonical SMILES | CCCCCCC1CCCC(=O)O1 | [2] |
| InChI | InChI=1S/C11H20O2/c1-2-3-4-5-7-10-8-6-9-11(12)13-10/h10H,2-9H2,1H3 | [2] |
| InChIKey | YZRXRLLRSPQHDK-UHFFFAOYSA-N | [2] |
| Synonyms | δ-Undecalactone, 5-Hydroxyundecanoic acid lactone, Undecanolide-1,5 | [1][3][4] |
Physicochemical Properties
The physical and chemical properties of 6-hexyltetrahydro-2H-pyran-2-one are crucial for its handling, formulation, and application. It is typically a colorless liquid with a characteristic creamy, peach-like odor.[3][5]
Table 2: Physicochemical Properties of 6-Hexyltetrahydro-2H-pyran-2-one
| Property | Value | Reference |
| Molecular Weight | 184.27 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [3][5] |
| Boiling Point | 152.00 to 155.00 °C @ 10.50 mm Hg | [3] |
| Density | 0.956-0.961 g/cm³ | [3] |
| Refractive Index | 1.457-1.461 | [3] |
| Solubility | Soluble in 95% ethanol | [3] |
| LogP | 3.1 | [1] |
Synthesis and Purification
The synthesis of 6-hexyltetrahydro-2H-pyran-2-one and other δ-lactones is well-established, with two primary routes being the Baeyer-Villiger oxidation of a corresponding cyclic ketone and the acid-catalyzed lactonization of a hydroxy acid.
Experimental Protocols
Protocol 1: Baeyer-Villiger Oxidation of 2-Hexylcyclopentanone
This protocol describes a general method for the synthesis of δ-lactones from cyclic ketones.
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Materials: 2-Hexylcyclopentanone, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution, saturated aqueous sodium sulfite solution, anhydrous magnesium sulfate, silica gel for column chromatography.
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Procedure:
-
Dissolve 2-hexylcyclopentanone in DCM in a round-bottom flask.
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Cool the solution in an ice bath.
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Add m-CPBA portion-wise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
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Quench the reaction by adding saturated aqueous sodium sulfite solution.
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Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by silica gel column chromatography to yield 6-hexyltetrahydro-2H-pyran-2-one.
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Protocol 2: Acid-Catalyzed Lactonization of 5-Hydroxyundecanoic Acid
This method involves the intramolecular cyclization of the corresponding hydroxy acid.
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Materials: 5-Hydroxyundecanoic acid, toluene, p-toluenesulfonic acid (catalytic amount), Dean-Stark apparatus, saturated aqueous sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
Combine 5-hydroxyundecanoic acid and a catalytic amount of p-toluenesulfonic acid in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.
-
Reflux the mixture, azeotropically removing water.
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Monitor the reaction progress by TLC.
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Upon completion, cool the reaction mixture and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting lactone by vacuum distillation.
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Synthetic Workflow Diagram
Analytical Methodologies
The identification and quantification of 6-hexyltetrahydro-2H-pyran-2-one are typically achieved using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds like lactones.
Protocol: GC-MS Analysis
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Instrumentation: Gas chromatograph coupled to a mass spectrometer.
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Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
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Carrier Gas: Helium at a constant flow rate.
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Injector Temperature: 250 °C.
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Oven Temperature Program: Start at a lower temperature (e.g., 60 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 5-10 °C/min) to a final temperature (e.g., 280 °C).
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MS Parameters:
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Scan Range: m/z 40-400.
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Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane or ethyl acetate) before injection.
Analytical Workflow Diagram
Biological Activity and Signaling Pathways
The biological activities of lactones are diverse, with many exhibiting antimicrobial and cytotoxic properties.[6] While specific data for 6-hexyltetrahydro-2H-pyran-2-one is limited, studies on structurally similar compounds provide valuable insights.
Antifungal Activity
The closely related compound, 6-pentyl-2H-pyran-2-one, has demonstrated antifungal activity against a range of plant pathogenic fungi. Research suggests that its mechanism of action may involve the Target of Rapamycin (TOR) signaling pathway, a key regulator of cell growth and metabolism in fungi.
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
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Materials: Fungal strain of interest, appropriate liquid culture medium (e.g., RPMI-1640), 96-well microtiter plates, spectrophotometer.
-
Procedure:
-
Prepare a standardized fungal inoculum in the culture medium.
-
Serially dilute 6-hexyltetrahydro-2H-pyran-2-one in the culture medium in the wells of a 96-well plate.
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Add the fungal inoculum to each well.
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Include positive (no compound) and negative (no inoculum) controls.
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Incubate the plates at an appropriate temperature for 24-48 hours.
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Determine the Minimum Inhibitory Concentration (MIC) by observing the lowest concentration that inhibits visible fungal growth, either visually or by measuring absorbance.
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Fungal TOR Signaling Pathway
The TOR pathway is a highly conserved signaling cascade in eukaryotes. In fungi, it integrates signals from nutrients and stress to regulate cellular processes like protein synthesis, ribosome biogenesis, and autophagy. Inhibition of the TOR pathway can lead to growth arrest. It is hypothesized that some lactones may interfere with this pathway, contributing to their antifungal effects.
Phytotoxicity
Analogs of 6-hexyltetrahydro-2H-pyran-2-one have also been reported to exhibit phytotoxic effects.
Protocol: Seed Germination and Root Elongation Assay
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Materials: Seeds of a model plant (e.g., lettuce), Petri dishes, filter paper, various concentrations of the test compound.
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Procedure:
-
Place filter paper in Petri dishes and moisten with solutions of 6-hexyltetrahydro-2H-pyran-2-one at different concentrations.
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Place a set number of seeds in each dish.
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Incubate under controlled light and temperature conditions.
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After a set period (e.g., 3-5 days), measure the germination rate and the length of the primary root.
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Compare the results to a control group treated with solvent only to determine the inhibitory effect.
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Activity in Mammalian Cells
Currently, there is a lack of specific data in the public domain regarding the cytotoxic or pharmacological effects of 6-hexyltetrahydro-2H-pyran-2-one on mammalian cell lines and its interaction with mammalian signaling pathways. While some lactones have been investigated for their anticancer properties, it is crucial to conduct specific in vitro cytotoxicity assays to evaluate the potential of this particular compound for any therapeutic applications.
Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
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Materials: Mammalian cell line of interest (e.g., a cancer cell line), appropriate cell culture medium, 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO).
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Procedure:
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Seed cells in a 96-well plate and allow them to adhere overnight.
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Treat the cells with various concentrations of 6-hexyltetrahydro-2H-pyran-2-one for a specified period (e.g., 24, 48, or 72 hours).
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Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.
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Solubilize the formazan crystals with a solubilization buffer.
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Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
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Conclusion
6-Hexyltetrahydro-2H-pyran-2-one is a well-defined chemical entity with established physicochemical properties and synthetic routes. Its known biological activities, primarily inferred from structurally similar compounds, suggest potential applications in agriculture as an antifungal or phytotoxic agent. However, a significant knowledge gap exists regarding its effects on mammalian cells and signaling pathways. For drug development professionals, further investigation into its cytotoxicity, mechanism of action, and potential therapeutic targets in mammalian systems is essential to ascertain its pharmacological relevance. The protocols and workflows provided in this guide offer a foundational framework for such future research endeavors.
References
- 1. lookchem.com [lookchem.com]
- 2. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. delta-UNDECALACTONE | C11H20O2 | CID 61204 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2H-Pyran-2-one, 6-hexyltetrahydro- [webbook.nist.gov]
- 5. echemi.com [echemi.com]
- 6. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
